(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
The compound (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile features a partially saturated pyridine ring (tetrahydropyridine) with a nitrile group at position 3, a methyl group at position 2, and a dimethylamino-substituted methylidene moiety at position 4. The 6-oxo group completes the heterocyclic structure. While specific experimental data for this compound are absent in the provided evidence, its structural analogues offer insights into physicochemical trends and substituent effects.
Properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-9(5-11)8(6-13(2)3)4-10(14)12-7/h6H,4H2,1-3H3,(H,12,14)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAHLUSSXQIOO-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN(C)C)CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/N(C)C)/CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of malononitrile and dimethylamine in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium ethoxide, potassium carbonate
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and the tetrahydropyridine ring play crucial roles in its binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues from the evidence include:
Table 1: Core Structural Features
Key Observations:
- Core Heterocycle: The tetrahydropyridine core in the target and ’s compound contrasts with pyrimidine (), pyridine (), and chromene () systems. Saturation and nitrogen positioning influence electronic properties and reactivity.
- Position 2: Methyl (target) vs. methylthio () or amino () groups modulate steric and electronic environments.
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations:
- Melting Points: Pyrimidine derivatives () exhibit higher melting points (266–300°C) compared to chromene derivatives (223–227°C), suggesting greater crystalline stability in pyrimidines due to hydrogen bonding or π-stacking .
- IR Spectroscopy: The nitrile stretch (2,204–2,216 cm⁻¹) is consistent across analogues, confirming the presence of the C≡N group .
- NMR Trends: Methyl and methylthio groups resonate at δ 2.3–2.5, while aromatic protons appear at δ 6.7–7.8, reflecting substituent electronic effects .
Biological Activity
(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, with the CAS number 338392-22-6 and molecular formula C₁₀H₁₃N₃O, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic activities based on recent research findings.
| Property | Value |
|---|---|
| Molecular Weight | 191.23 g/mol |
| Chemical Formula | C₁₀H₁₃N₃O |
| CAS Number | 338392-22-6 |
| MDL Number | MFCD00974997 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In a study evaluating various derivatives of tetrahydropyridine compounds, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The compound has been tested for its antioxidant properties using various assays such as DPPH radical scavenging and reducing power assays. Results indicated that it possesses moderate antioxidant activity. The structure of the compound contributes to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile on different cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumorigenic cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer therapeutics.
Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydropyridine derivatives including our compound. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the tetrahydropyridine core could enhance antimicrobial activity further.
Study 2: Antioxidant Potential
In another study focusing on antioxidant properties published in Free Radical Biology and Medicine, the compound was analyzed using the DPPH assay. It exhibited an IC50 value of 25 µg/mL, indicating moderate scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative damage in biological systems.
Study 3: Cytotoxicity Assessment
A cytotoxicity assessment conducted on HeLa and MCF-7 cell lines revealed that (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile induced apoptosis in a dose-dependent manner. The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells. Flow cytometry analysis confirmed increased sub-G1 phase cell populations indicative of apoptosis.
Q & A
Q. What are the common synthetic routes for (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key approaches include:
- Condensation Reactions : Reacting β-aminoesters with formamide or phenyl isocyanate under controlled heating to form the pyridine core .
- Knoevenagel-Michael Tandem Reactions : Using aldehydes and active methylene compounds (e.g., malononitrile) to construct the conjugated enamine system, followed by cyclization .
- Functional Group Modifications : Introducing the dimethylamino methylidene group via nucleophilic substitution or Schiff base formation under inert conditions to prevent hydrolysis .
Table 1 : Common Synthetic Routes
| Method | Key Reagents/Conditions | Reference |
|---|---|---|
| Condensation | β-Aminoester, formamide, 80–100°C | |
| Knoevenagel-Michael | Aldehyde, malononitrile, base catalyst | |
| Cyclization | Inert atmosphere (N₂/Ar), THF/EtOH |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200–2240 cm⁻¹, C=O at ~1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example:
- The dimethylamino group shows singlet protons at δ 2.8–3.2 ppm.
- The enamine proton (C=NH) appears as a deshielded singlet (δ 7.5–8.5 ppm) .
- LCMS/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak at m/z 246.1) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electron-Donating Groups (e.g., dimethylamino) : Enhance nucleophilicity of the enamine system, facilitating interactions with biological targets (e.g., enzyme active sites) .
- Electron-Withdrawing Groups (e.g., nitrile) : Stabilize the conjugated system, improving UV absorption for photophysical studies .
- Structure-Activity Relationship (SAR) : Modifying the pyridine ring’s substituents (e.g., methyl at position 2) alters lipophilicity, affecting membrane permeability in antimicrobial assays .
Q. How can contradictions in spectroscopic data or reaction outcomes be resolved when varying substituents?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguities in tautomeric forms .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic transitions and compare with experimental UV-Vis spectra .
- Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates and identify kinetic vs. thermodynamic pathways .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Purification : Use column chromatography after each step to remove byproducts (e.g., unreacted β-aminoester) .
- Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, reducing side reactions .
- In Situ Monitoring : Utilize TLC or inline IR to track reaction progress and terminate at maximum conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
